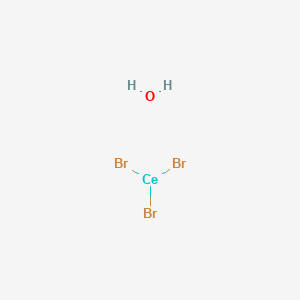
Boc-Phe-Ser-Arg-Amc-ACOH
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of Boc-Phe-Ser-Arg-Amc-ACOH, also known as Boc-Phe-Ser-Arg-AMC acetate, is coagulation factor XIa . This compound is a fluorogenic substrate that is preferentially hydrolyzed by coagulation factor XIa . Coagulation factor XIa plays a crucial role in the blood coagulation cascade, which is a complex process that stops bleeding when blood vessels are injured.
Mode of Action
This compound interacts with its target, coagulation factor XIa, through a process of hydrolysis . This interaction results in the cleavage of the compound, which can be detected due to the release of a fluorescent signal .
Biochemical Pathways
The hydrolysis of this compound by coagulation factor XIa is part of the broader blood coagulation pathway . The downstream effects of this interaction contribute to the formation of a blood clot, which prevents excessive bleeding following vascular injury.
Result of Action
The hydrolysis of this compound by coagulation factor XIa results in the release of a fluorescent signal . This signal can be detected and measured, providing a means of monitoring the activity of coagulation factor XIa. This can be particularly useful in research and clinical settings, where the regulation of blood coagulation is of interest.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of hydrolysis by coagulation factor XIa . Additionally, the presence of other substances, such as inhibitors or activators of coagulation factor XIa, could also influence the efficacy of this compound.
Biochemische Analyse
Biochemical Properties
Boc-Phe-Ser-Arg-Amc-ACOH interacts with various enzymes and proteins. It has been found to be hydrolyzed by serine proteases, such as soybean trypsin and subtilisin . These enzymes catalyze the hydrolysis of peptide bonds . The peptide also has been shown to have potent proteolytic activity against hydroxyapatite and is capable of cleaving fibrinogen .
Cellular Effects
This compound has a high affinity for monoclonal antibodies and can be used as an antigen in immunoassays such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) . The peptide can also be used for protein synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes and proteins. It is hydrolyzed by serine proteases, which catalyze the hydrolysis of peptide bonds . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that the peptide has potent proteolytic activity and can be used for protein synthesis .
Metabolic Pathways
It is known that the peptide is hydrolyzed by serine proteases .
Vorbereitungsmethoden
The synthesis of Boc-Phe-Ser-Arg-Amc-ACOH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Analyse Chemischer Reaktionen
Boc-Phe-Ser-Arg-Amc-ACOH undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is highly susceptible to hydrolysis by serine proteases, which catalyze the cleavage of peptide bonds. Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are the individual amino acids and the 7-amido-4-methylcoumarin group .
Wissenschaftliche Forschungsanwendungen
Boc-Phe-Ser-Arg-Amc-ACOH has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzyme kinetics and protease activity. In biology, it is employed in the investigation of protein-protein interactions and the identification of protease inhibitors. In medicine, the compound is used in the development of diagnostic assays and therapeutic agents. Additionally, it has industrial applications in the production of pharmaceuticals and biochemical reagents .
Vergleich Mit ähnlichen Verbindungen
Boc-Phe-Ser-Arg-Amc-ACOH is unique due to its specific amino acid sequence and the presence of the 7-amido-4-methylcoumarin group. Similar compounds include other peptide substrates that contain different amino acid sequences or fluorogenic groups. For example, Boc-Leu-Arg-Arg-Amc and Boc-Gly-Arg-Arg-Amc are similar compounds that are also used as substrates for studying protease activity. this compound is distinct in its ability to be hydrolyzed by a broader range of serine proteases .
Eigenschaften
IUPAC Name |
acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4)/t23-,24-,25-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULITXAYJISNDJD-NAGNLMCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201851-14-1 | |
| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-L-seryl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monoacetate (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201851-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-METHYL-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,4-TRIAZOLE-3-THIONE](/img/structure/B6354741.png)

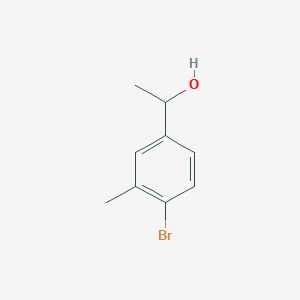
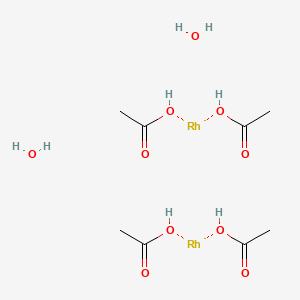
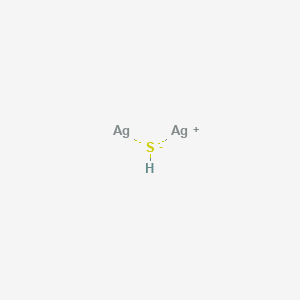

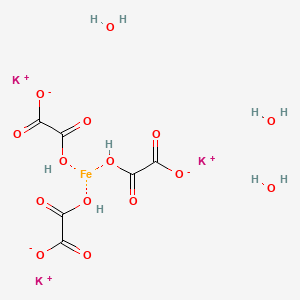
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)




